1-(5-Fluoro-2-methoxypyridin-3-yl)ethanone
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Overview
Description
1-(5-Fluoro-2-methoxypyridin-3-yl)ethanone is a chemical compound with the molecular formula C8H8FNO2. It is a derivative of pyridine, characterized by the presence of a fluorine atom at the 5-position and a methoxy group at the 2-position of the pyridine ring.
Preparation Methods
The synthesis of 1-(5-Fluoro-2-methoxypyridin-3-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxypyridine and fluorine-containing reagents.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent unwanted side reactions.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(5-Fluoro-2-methoxypyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Fluoro-2-methoxypyridin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives may exhibit therapeutic effects against various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-methoxypyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
1-(5-Fluoro-2-methoxypyridin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(5-Fluoro-2-methoxypyridin-4-yl)ethanone: This compound has a similar structure but with the fluorine atom at the 4-position.
1-(5-Methoxypyridin-2-yl)ethanone: This compound lacks the fluorine atom, which may result in different reactivity and biological activity.
2-Fluoro-1-(5-methoxypyridin-3-yl)ethanone: This compound has the fluorine atom at the 2-position of the ethanone group, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H8FNO2 |
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Molecular Weight |
169.15 g/mol |
IUPAC Name |
1-(5-fluoro-2-methoxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8FNO2/c1-5(11)7-3-6(9)4-10-8(7)12-2/h3-4H,1-2H3 |
InChI Key |
NFQOFCPNARTTSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)F)OC |
Origin of Product |
United States |
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